molecular formula C17H13N7OS B294690 3-(Benzotriazol-1-ylmethyl)-6-(phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(Benzotriazol-1-ylmethyl)-6-(phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B294690
M. Wt: 363.4 g/mol
InChI Key: ISIOXVRMGJKTOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Benzotriazol-1-ylmethyl)-6-(phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole (BTT) is a heterocyclic compound that has gained attention in recent years due to its potential applications in scientific research. BTT is a triazole-based compound that contains a thiadiazole ring and a benzotriazole moiety. This compound has shown promising results as a potential inhibitor of protein-protein interactions and has been studied for its potential use in the treatment of various diseases.

Mechanism of Action

The mechanism of action of 3-(Benzotriazol-1-ylmethyl)-6-(phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood, but it is believed to act as an allosteric inhibitor of protein-protein interactions. 3-(Benzotriazol-1-ylmethyl)-6-(phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole binds to a specific site on the target protein, causing a conformational change that inhibits the interaction between the target protein and its binding partner.
Biochemical and Physiological Effects
3-(Benzotriazol-1-ylmethyl)-6-(phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that 3-(Benzotriazol-1-ylmethyl)-6-(phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can inhibit the growth of various bacterial and fungal strains. 3-(Benzotriazol-1-ylmethyl)-6-(phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been shown to induce apoptosis in cancer cells and inhibit the proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(Benzotriazol-1-ylmethyl)-6-(phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its potential as a selective inhibitor of protein-protein interactions. 3-(Benzotriazol-1-ylmethyl)-6-(phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to have high selectivity for its target proteins, which makes it a useful tool for studying protein-protein interactions. However, one limitation of using 3-(Benzotriazol-1-ylmethyl)-6-(phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its relatively low solubility in aqueous solutions, which can make it difficult to work with.

Future Directions

There are several future directions for research on 3-(Benzotriazol-1-ylmethyl)-6-(phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One potential area of research is the development of more efficient synthesis methods for 3-(Benzotriazol-1-ylmethyl)-6-(phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. Another area of research is the optimization of 3-(Benzotriazol-1-ylmethyl)-6-(phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole as a potential inhibitor of protein-protein interactions. Additionally, further studies are needed to fully understand the mechanism of action of 3-(Benzotriazol-1-ylmethyl)-6-(phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole and its potential applications in the treatment of various diseases.

Synthesis Methods

The synthesis of 3-(Benzotriazol-1-ylmethyl)-6-(phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a multi-step process that involves the use of various reagents and catalysts. The most common method for synthesizing 3-(Benzotriazol-1-ylmethyl)-6-(phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is through the reaction of 3-aminomethyl-6-phenoxymethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole and benzotriazole in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions and the resulting product is purified using column chromatography.

Scientific Research Applications

3-(Benzotriazol-1-ylmethyl)-6-(phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been studied extensively for its potential applications in scientific research. One of the most promising applications of 3-(Benzotriazol-1-ylmethyl)-6-(phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is as an inhibitor of protein-protein interactions. 3-(Benzotriazol-1-ylmethyl)-6-(phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to inhibit the interaction between various proteins, including p53 and MDM2, and has been studied for its potential use in the treatment of cancer. 3-(Benzotriazol-1-ylmethyl)-6-(phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been studied for its potential use as an antibacterial and antifungal agent.

properties

Molecular Formula

C17H13N7OS

Molecular Weight

363.4 g/mol

IUPAC Name

3-(benzotriazol-1-ylmethyl)-6-(phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H13N7OS/c1-2-6-12(7-3-1)25-11-16-21-24-15(19-20-17(24)26-16)10-23-14-9-5-4-8-13(14)18-22-23/h1-9H,10-11H2

InChI Key

ISIOXVRMGJKTOA-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OCC2=NN3C(=NN=C3S2)CN4C5=CC=CC=C5N=N4

Canonical SMILES

C1=CC=C(C=C1)OCC2=NN3C(=NN=C3S2)CN4C5=CC=CC=C5N=N4

Origin of Product

United States

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